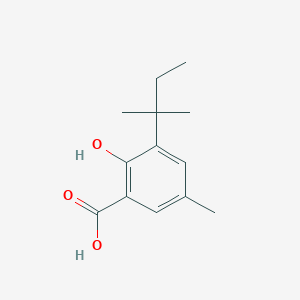![molecular formula C20H26O7 B14367347 Acetic acid;2-[4-(4-methylpent-3-enyl)furan-2-yl]benzene-1,4-diol CAS No. 90685-57-7](/img/structure/B14367347.png)
Acetic acid;2-[4-(4-methylpent-3-enyl)furan-2-yl]benzene-1,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-[4-(4-methylpent-3-enyl)furan-2-yl]benzene-1,4-diol involves multiple steps, typically starting with the preparation of the furan and benzene intermediates. The key steps include:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Benzene Ring: The benzene ring can be introduced via a Friedel-Crafts alkylation reaction, using suitable catalysts like aluminum chloride.
Introduction of the Acetic Acid Group: This step involves the acetylation of the benzene ring, often using acetic anhydride in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Acetic acid;2-[4-(4-methylpent-3-enyl)furan-2-yl]benzene-1,4-diol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as an antioxidant or anti-inflammatory agent.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism by which acetic acid;2-[4-(4-methylpent-3-enyl)furan-2-yl]benzene-1,4-diol exerts its effects involves interactions with specific molecular targets. For example, its antioxidant activity may be due to its ability to donate electrons and neutralize free radicals. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
Uniqueness
Compared to similar compounds, acetic acid;2-[4-(4-methylpent-3-enyl)furan-2-yl]benzene-1,4-diol stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
90685-57-7 |
|---|---|
分子式 |
C20H26O7 |
分子量 |
378.4 g/mol |
IUPAC名 |
acetic acid;2-[4-(4-methylpent-3-enyl)furan-2-yl]benzene-1,4-diol |
InChI |
InChI=1S/C16H18O3.2C2H4O2/c1-11(2)4-3-5-12-8-16(19-10-12)14-9-13(17)6-7-15(14)18;2*1-2(3)4/h4,6-10,17-18H,3,5H2,1-2H3;2*1H3,(H,3,4) |
InChIキー |
GPHXVKPOZUCENU-UHFFFAOYSA-N |
正規SMILES |
CC(=CCCC1=COC(=C1)C2=C(C=CC(=C2)O)O)C.CC(=O)O.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


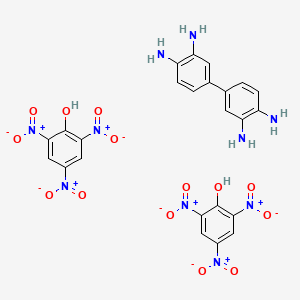

![2-[(8,8-Diethoxyoctyl)oxy]oxane](/img/structure/B14367281.png)
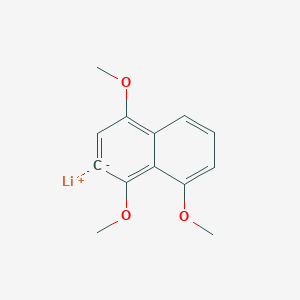
![1-[4-(Ethylsulfanyl)-5-phenyl-2H-1,3-dithiol-2-yl]piperidine](/img/structure/B14367305.png)
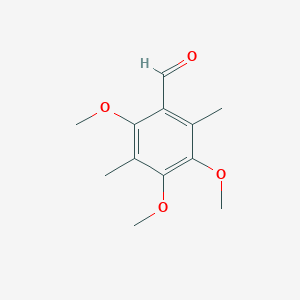
![2-(Furan-2-yl)[1,3]thiazolo[5,4-b]pyridine](/img/structure/B14367315.png)
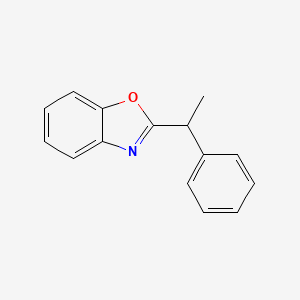
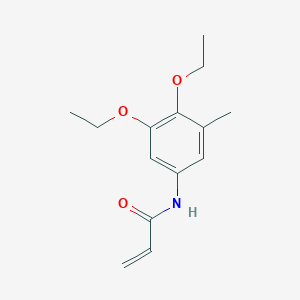
![2-[(Chlorocarbonyl)oxy]ethyl 3-chloro-2-methylpropanoate](/img/structure/B14367328.png)
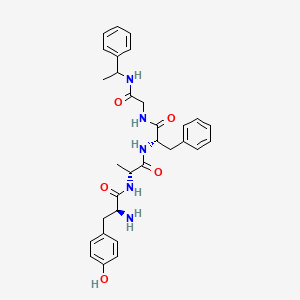
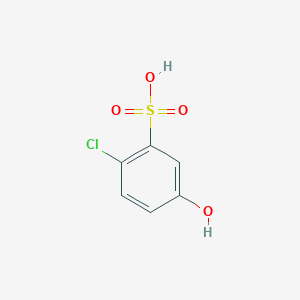
![1-[3-Methyl-1-(phenylsulfanyl)buta-1,2-dien-1-yl]cyclohexan-1-ol](/img/structure/B14367351.png)
